phosphane CAS No. 144685-33-6](/img/structure/B12542746.png)
[3-(2-Methoxyethoxy)propyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethoxy)propylphosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a propyl chain substituted with a 2-methoxyethoxy group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propylphosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 3-chloro-1-(2-methoxyethoxy)propane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 3-(2-Methoxyethoxy)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)propylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Products vary depending on the substituent introduced.
Coordination: Metal-phosphane complexes are formed.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Methoxyethoxy)propylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
While specific biological applications of 3-(2-Methoxyethoxy)propylphosphane are less documented, phosphane derivatives are generally explored for their potential in drug development and as probes in biochemical studies.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)propylphosphane primarily involves its ability to coordinate to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The phosphane group can donate electron density to the metal, stabilizing different oxidation states and intermediates during the reaction.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: Another common phosphane ligand, but without the 2-methoxyethoxy group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with only one phenyl group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with a methyl group instead of phenyl groups.
Uniqueness
The presence of the 2-methoxyethoxy group in 3-(2-Methoxyethoxy)propylphosphane provides unique solubility and steric properties compared to other phosphane ligands. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications.
Properties
CAS No. |
144685-33-6 |
|---|---|
Molecular Formula |
C18H23O2P |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-(2-methoxyethoxy)propyl-diphenylphosphane |
InChI |
InChI=1S/C18H23O2P/c1-19-14-15-20-13-8-16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChI Key |
XLYDNNJMPOEMFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


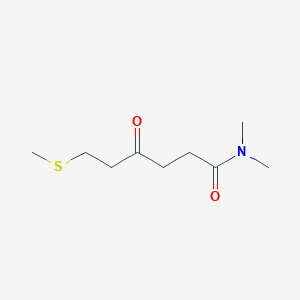
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
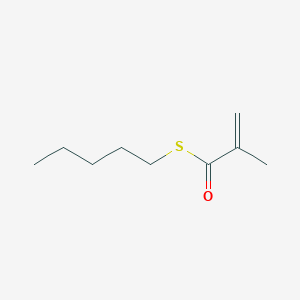
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
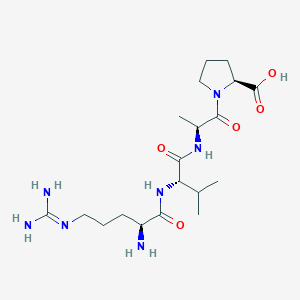
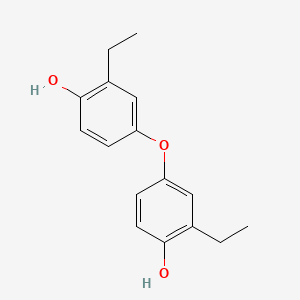

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
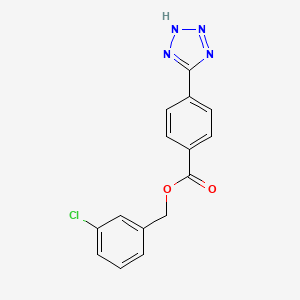

![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
